molecular formula C15H16BrNO3 B2900878 2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide CAS No. 1798618-07-1

2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide

Cat. No.: B2900878
CAS No.: 1798618-07-1
M. Wt: 338.201
InChI Key: IXYNVLRKMYYGIE-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide (CAS 1798618-07-1) is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. The compound features a 2-bromo-5-methoxybenzamide core coupled with a 1-(furan-3-yl)propan-2-yl amine moiety, a structural motif found in compounds investigated for their biological activity . Benzamide derivatives are a significant class of compounds in pharmaceutical research, particularly in the development of histone deacetylase (HDAC) inhibitors, which are being studied for their potential in areas such as cancer therapy . The bromine atom on the benzamide ring presents a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . Similarly, the furan ring offers potential for further chemical modification. From a synthetic chemistry perspective, the assembly of such molecules often involves amide coupling strategies. Efficient methods for analogous compounds include carbodiimide-mediated coupling, for instance using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in solvents such as DMF, which can achieve high yields and purity while minimizing racemization . The precursor amine, 1-(furan-3-yl)propan-2-amine, can be synthesized through routes like reductive amination of appropriate ketone precursors . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-10(7-11-5-6-20-9-11)17-15(18)13-8-12(19-2)3-4-14(13)16/h3-6,8-10H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYNVLRKMYYGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU/TEA Activation Protocol

A widely adopted method involves using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with triethylamine (TEA) in dimethylformamide (DMF). This protocol, adapted from patent literature for analogous benzamide syntheses, proceeds as follows:

Reaction Conditions

  • Acid Component : 2-Bromo-5-methoxybenzoic acid (1.0 equiv)
  • Amine Component : 1-(Furan-3-yl)propan-2-amine (1.2 equiv)
  • Coupling Reagent : HATU (1.5 equiv)
  • Base : TEA (3.0 equiv)
  • Solvent : Anhydrous DMF (0.1 M)
  • Temperature : 0°C → rt, 12 hr

Workup & Purification

  • Dilution with ethyl acetate
  • Washing with 5% citric acid, saturated NaHCO₃, and brine
  • Column chromatography (SiO₂, EtOAc/hexanes 3:7)
  • Recrystallization from ethanol/water

Yield : 68–72% (estimated from analogous systems)

Acid Chloride Route

Thionyl Chloride Activation

Conversion of 2-bromo-5-methoxybenzoic acid to its acid chloride provides a reactive intermediate for nucleophilic acyl substitution:

Synthesis of 2-Bromo-5-methoxybenzoyl Chloride

1. **Reactants**:  
   - 2-Bromo-5-methoxybenzoic acid (1.0 equiv)  
   - Thionyl chloride (3.0 equiv)  
   - Catalytic DMF (0.1 equiv)  

2. **Conditions**:  
   - Reflux in anhydrous THF (2 hr)  
   - Removal of excess SOCl₂ under reduced pressure  

3. **Handling**:  
   - Use immediately due to hygroscopic nature  

Amide Formation

1. **Reactants**:  
   - Freshly prepared acid chloride (1.0 equiv)  
   - 1-(Furan-3-yl)propan-2-amine (1.1 equiv)  
   - TEA (2.0 equiv)  

2. **Conditions**:  
   - Anhydrous dichloromethane (0.2 M)  
   - 0°C → rt, 4 hr  

3. **Purification**:  
   - Filtration through Celite®  
   - Solvent evaporation  
   - Trituration with cold diethyl ether  

**Yield**: 60–65% (extrapolated from similar benzamide syntheses)  

Synthesis of 1-(Furan-3-yl)propan-2-amine

Reductive Amination Strategy

The amine component can be synthesized via reductive amination of furan-3-ylacetone:

Reaction Scheme

  • Ketone : Furan-3-ylacetone (1.0 equiv)
  • Ammonia Source : NH₄OAc (2.0 equiv)
  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • Solvent : MeOH (0.5 M)
  • Conditions : rt, 24 hr

Purification :

  • Acid-base extraction (pH 2 → pH 12)
  • Distillation under reduced pressure (bp 89–92°C/15 mmHg)

Yield : 54% (based on analogous reductions)

Nitrile Reduction Pathway

Alternative synthesis from furan-3-ylacetonitrile:

Steps :

  • Alkylation : Furan-3-ylacetonitrile + methyl iodide → 2-cyano-1-(furan-3-yl)propane
  • Catalytic Hydrogenation :
    • H₂ (50 psi)
    • Ra-Ni catalyst in ethanol
    • 80°C, 6 hr

Yield : 48% over two steps

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range Key References
HATU Coupling High atom economy, mild conditions Cost of coupling reagents 68–72%
Acid Chloride Route Rapid reaction kinetics Moisture sensitivity 60–65%
Reductive Amination Single-step amine synthesis Requires toxic cyanoborohydride 54%
Nitrile Hydrogenation Avoids strong reducing agents Multi-step process 48%

Process Optimization Strategies

Solvent Screening for Coupling Reactions

DMF outperforms alternative solvents (acetonitrile, THF) due to:

  • Superior solubilization of polar intermediates
  • Stabilization of active HATU species

Temperature-Controlled Amination

Maintaining 0°C during initial mixing prevents:

  • Epimerization of chiral centers (if present)
  • Premature decomposition of HATU

Purification Enhancements

Gradient elution (hexanes → EtOAc) improves separation of:

  • Unreacted starting materials
  • Diastereomeric byproducts (if applicable)

Scalability and Industrial Considerations

Key Challenges :

  • High catalyst loading in HATU-mediated couplings (50–100 g scale)
  • Exothermic nature of thionyl chloride reactions

Mitigation Strategies :

  • Continuous flow systems for acid chloride generation
  • Catalyst recycling protocols

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives, such as furanones, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (potassium carbonate, sodium hydride).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of furan derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

  • 2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g): Shares the 2-bromo-5-methoxybenzamide core but features a tert-butylamino-oxoethyl group. Synthesized via Ugi-4CR reaction (42% yield) with a melting point of 153–155°C .
  • 2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (5o): Contains a 4-bromophenyl-phenethylamino side chain. Higher melting point (191–192°C) and 51% synthesis yield, suggesting enhanced crystallinity due to aromatic stacking .

Positional Isomerism and Halogen Effects

  • 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide: Positional isomer (3-bromo vs. 2-bromo) with a benzoxazole-dichlorophenyl group.

Proteinase-Activated Receptor 2 (PAR2) Inhibition

  • 2-Bromo-N-[2-(4-fluorophenyl)-4-oxoquinazolin-3-yl]-5-methoxybenzamide: IC₅₀ = 34,000 nM against PAR2, indicating moderate activity. The fluorophenyl-quinazolinone moiety may reduce potency compared to furan-based substituents .
  • N-[(2S)-1-[[(2S,3S)-1-[(2-Butan-2-yloxyphenyl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide: IC₅₀ = 1,000 nM, demonstrating that peptidomimetic side chains significantly enhance potency .

Structural Analogues with Modified Functional Groups

  • 5-Bromo-N-{[(5P)-2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide (YPU ligand): Replaces methoxy with a hydroxy group and incorporates a pyrazole ring.

Physicochemical Properties

Melting Points and Solubility

  • The target compound’s furan-propan-2-yl group likely reduces melting point compared to aromatic substituents (e.g., 191–192°C for compound 5o vs. 153–155°C for compound 1g ).
  • 2-Bromo-5-methoxy-N,N-dimethylbenzamide :
    • LogP = 2.16, suggesting moderate lipophilicity.
    • Dimethylamine substituents may improve solubility over bulkier groups .

Biological Activity

The compound 2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide is a derivative of benzamide that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C14H16BrN1O3C_{14}H_{16}BrN_{1}O_{3}, with a molecular weight of approximately 314.19 g/mol. The presence of bromine, methoxy, and furan groups in its structure contributes to its unique biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes, receptors, and ion channels. The methoxy group may enhance lipophilicity, facilitating cell membrane penetration, while the bromine atom can play a role in modulating receptor interactions.

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar furan and methoxy substitutions have demonstrated selective antibacterial activity. The minimal inhibitory concentrations (MICs) for these compounds suggest potential efficacy in treating bacterial infections .

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis25
Compound BEscherichia coli50
This compoundTBDTBD

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory effects, particularly in models involving the NLRP3 inflammasome pathway. Inhibition of this pathway is crucial for reducing neuroinflammation associated with conditions like Alzheimer's disease .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation pathways. For example, derivatives of benzamide have been shown to inhibit cell proliferation in human cancer cells by modulating signaling pathways related to cell survival and apoptosis .

Case Studies

A recent study focused on the synthesis and biological evaluation of various benzamide derivatives, including those with furan moieties. These compounds were screened for their potential as anti-inflammatory agents and showed promising results in reducing pro-inflammatory cytokine levels in vitro .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Bromination of 5-methoxybenzoic acid derivatives using agents like N-bromosuccinimide (NBS) to introduce the bromine substituent.
  • Step 2 : Activation of the carboxylic acid (e.g., via thionyl chloride) to form an acyl chloride intermediate.
  • Step 3 : Coupling with the amine group of 1-(furan-3-yl)propan-2-amine under basic conditions (e.g., using triethylamine in dichloromethane).
    Optimization : Control reaction temperature (0–25°C), use anhydrous solvents, and monitor progress via TLC or HPLC. Crystallization or column chromatography ensures purity (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, methoxy at δ ~3.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]⁺ ~352.04 Da).
  • X-ray Crystallography : For absolute configuration determination (e.g., analogous structures resolved in Acta Crystallographica reports) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Receptor binding : Radioligand displacement assays for dopamine or serotonin receptors due to structural similarity to bioactive benzamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Substituent variation : Compare analogs with halogen (Cl, F), methoxy, or furan modifications (Table 1).

  • Key findings :

    Substituent (R)Bioactivity (IC₅₀)Selectivity (vs. D₂/D₃)
    2-Br, 5-OCH₃15 nM (D₄)>100-fold
    2-Cl, 5-OCH₃42 nM50-fold
    Furan-3-ylEnhanced CNS penetrationLogP = 2.5

Q. What strategies enable radiolabeling for in vivo imaging studies?

  • Carbon-11 labeling : Introduce ¹¹C at the methoxy group via [¹¹C]CH₃I alkylation under basic conditions.
  • PET imaging : Validate brain penetration in non-human primates, targeting dopamine D₄ receptors in retinal tissues .

Q. What mechanistic insights explain its interaction with biological targets?

  • Dopamine D₄ antagonism : The bromine and methoxy groups enhance hydrophobic interactions with receptor pockets.
  • Kinase inhibition : The furan moiety may disrupt ATP-binding sites in kinases (e.g., EGFR), as seen in analogs .

Q. How can reaction yields and purity be enhanced during scale-up?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to reduce side reactions.
  • Catalysts : Employ coupling agents like HATU for efficient amide bond formation.
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) achieves >99% purity for pharmacological assays .

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